Trimeprazine hydrochloride

Descripción

Propiedades

Número CAS |

1936-51-2 |

|---|---|

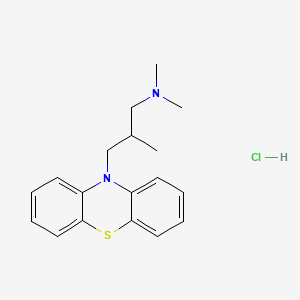

Fórmula molecular |

C18H23ClN2S |

Peso molecular |

334.9 g/mol |

Nombre IUPAC |

N,N,2-trimethyl-3-phenothiazin-10-ylpropan-1-amine;hydrochloride |

InChI |

InChI=1S/C18H22N2S.ClH/c1-14(12-19(2)3)13-20-15-8-4-6-10-17(15)21-18-11-7-5-9-16(18)20;/h4-11,14H,12-13H2,1-3H3;1H |

Clave InChI |

QUVSTPKPFAPBQU-UHFFFAOYSA-N |

SMILES |

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)CN(C)C.Cl |

SMILES canónico |

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)CN(C)C.Cl |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Alimemazin hydrochloride, Trimeprazine hydrochloride, Trimeprazine HCl |

Origen del producto |

United States |

Pharmacological Mechanisms and Molecular Interactions of Trimeprazine Hydrochloride

Receptor Binding and Antagonism Profile

Trimeprazine (B1682546) hydrochloride's therapeutic and side effects are largely attributable to its ability to antagonize a variety of receptors. As a phenothiazine (B1677639), it shares structural similarities with other drugs in its class, which accounts for its broad receptor-binding profile. drugbank.compatsnap.com

Histamine (B1213489) H1 Receptor Interactions

The most prominent pharmacological action of trimeprazine is its potent antagonism of the histamine H1 receptor. patsnap.comcopbela.org By competitively blocking histamine from binding to H1 receptors, trimeprazine mitigates the classic symptoms of allergic reactions, such as itching and hives. ncats.ionewedgeoverseas.com This mechanism is the primary basis for its use as an antihistamine. ontosight.aidrugbank.com Some research also suggests that trimeprazine may act as a partial agonist at the histamine H1 receptor under certain conditions. medchemexpress.commedchemexpress.com

Muscarinic Acetylcholine (B1216132) Receptor Antagonism

Trimeprazine exhibits significant anticholinergic properties through its antagonism of muscarinic acetylcholine receptors. patsnap.comrsc.org This blockade of acetylcholine activity is responsible for some of its therapeutic effects and side effects. patsnap.comnih.gov The antagonism at muscarinic receptors contributes to the reduction of secretions in the respiratory and gastrointestinal tracts. patsnap.com This action is a common feature among many first-generation antihistamines and phenothiazine derivatives. nih.govwikipedia.org

Dopamine (B1211576) D2 Receptor Antagonism

Similar to other phenothiazines, trimeprazine acts as an antagonist at dopamine D2 receptors. patsnap.com This interaction is a key mechanism for many antipsychotic drugs. nih.govdrugbank.com While trimeprazine is not primarily used as an antipsychotic, its dopamine D2 receptor antagonism contributes to its sedative and antiemetic effects. drugbank.compatsnap.com The blockade of D2 receptors in the chemoreceptor trigger zone of the brain is a recognized mechanism for preventing nausea and vomiting.

Modulation of Other G Protein-Coupled Receptors (GPCRs)

Trimeprazine's interactions extend to other G protein-coupled receptors (GPCRs). It has been shown to have a weak to moderate affinity for α1-adrenergic receptors as an antagonist. copbela.org Furthermore, research has identified trimeprazine as an antagonist for several GPCRs, which may play a role in its broad pharmacological effects. medchemexpress.comasm.org Some studies indicate it can act as a partial agonist at certain GPCRs, highlighting the complexity of its molecular interactions. medchemexpress.commedchemexpress.com

Neurotransmitter System Modulation

Beyond direct receptor antagonism, trimeprazine influences the broader activity of certain neurotransmitter systems.

Serotonin Pathway Interactions

Interactive Data Table: Receptor Binding Profile of Trimeprazine

| Receptor | Action | Primary Effect(s) |

| Histamine H1 | Antagonist patsnap.comcopbela.org | Antihistaminic ontosight.aidrugbank.com |

| Muscarinic Acetylcholine | Antagonist patsnap.comrsc.org | Anticholinergic patsnap.comnih.gov |

| Dopamine D2 | Antagonist patsnap.com | Antiemetic, Sedative drugbank.compatsnap.com |

| α1-Adrenergic | Antagonist (weak to moderate) copbela.org | |

| Serotonin (5-HT2A/2C) | Antagonist medchemexpress.comdrugbank.com | Sedative, Anxiolytic patsnap.com |

Dopamine Pathway Influence

As a member of the phenothiazine class of compounds, trimeprazine hydrochloride interacts with central nervous system neurotransmitter systems, including the dopamine pathways. patsnap.comnih.gov Its mechanism within this system is primarily characterized by its antagonism of dopamine D2 receptors. patsnap.com This blockade of D2 receptors, particularly in the chemoreceptor trigger zone of the brain, is a key contributor to the compound's antiemetic effects. patsnap.com The tricyclic phenothiazine structure is fundamental to these pharmacological activities. ontosight.ai While structurally related to potent antipsychotics, trimeprazine is considered a low-potency compound in this regard, with more pronounced antihistaminic and anticholinergic actions that can counteract some of the dopamine-related side effects. nih.govdrugbank.com

Preclinical and in Vitro Pharmacological Studies of Trimeprazine Hydrochloride

In Vitro Receptor Affinity and Efficacy Studies

Trimeprazine's primary mechanism of action involves its activity at histamine (B1213489) receptors. It acts as a partial agonist at the histamine H1 receptor (H1R). nih.govnih.govmedchemexpress.com This interaction is competitive with free histamine, leading to the antagonism of histamine's effects and a reduction in symptoms associated with allergic reactions. ncats.ioncats.iorsc.org Beyond its affinity for histamine receptors, trimeprazine (B1682546) also interacts with other G-protein coupled receptors (GPCRs). nih.govmedchemexpress.com Some studies have also noted its potential interaction with dopamine (B1211576) receptors, although this is not its primary pharmacological target. scispace.com The phenothiazine (B1677639) structure of trimeprazine is crucial for these pharmacological activities. ontosight.ai Research has also indicated that trimeprazine and one of its main metabolites, trimeprazine sulphoxide (TSO), exhibit a high affinity for iodine in vitro. ncats.io

Cellular-Level Investigations

P-glycoprotein (P-gp), encoded by the MDR1 gene, is an efflux transporter that contributes to multidrug resistance (MDR) in cancer cells by actively pumping out a wide range of therapeutic agents. iiarjournals.orgsolvobiotech.comredalyc.org Several phenothiazine derivatives, including trimeprazine, have been investigated for their ability to modulate P-gp activity. iiarjournals.orgiiarjournals.org

In studies using resistant mouse lymphoma and MDR/COLO 320 cells, trimeprazine was shown to modulate the intracellular accumulation of rhodamine 123, a P-gp substrate. iiarjournals.orgiiarjournals.org This suggests that trimeprazine can interfere with the efflux function of P-gp. However, it was also observed that trimeprazine exerted additional cytotoxic effects on these cell lines. iiarjournals.orgresearchgate.net The modulation of P-gp by phenothiazines appears to be related to their chemical structure, which influences their interaction with the cell membrane. iiarjournals.org

Table 1: Effect of Trimeprazine on P-glycoprotein (MDR1) Efflux

| Cell Lines | Effect of Trimeprazine | Observed Outcome |

|---|---|---|

| Resistant Mouse Lymphoma | Modulation of rhodamine 123 efflux | Increased intracellular drug accumulation, with accompanying cytotoxicity. iiarjournals.orgiiarjournals.org |

Research has highlighted a potential role for trimeprazine in pancreatic beta cell biology. A screen for small molecules that could increase Insulin (B600854) Receptor Substrate 2 (IRS2) mRNA in isolated human pancreatic islets identified trimeprazine as a promising compound. nih.govnih.gov IRS2 is a key protein in signaling pathways that promote beta cell growth, function, and survival. nih.gov

In vitro studies on isolated human islets demonstrated that trimeprazine promoted the phosphorylation of CREB (cAMP response element-binding protein) and increased the concentration of IRS2. nih.govnih.gov This effect was found to be crucial for the subsequent increase in nuclear Pdx1, a key transcription factor for beta cell development and function. nih.gov

Table 2: In Vitro Effects of Trimeprazine on Human Islet Cells

| Parameter | Effect of Trimeprazine | Reference |

|---|---|---|

| IRS2 mRNA levels | Increased | nih.govnih.gov |

| CREB Phosphorylation | Promoted | nih.govnih.gov |

The radiomodifying effects of trimeprazine, in combination with various biological metal ions, have been studied in the microbial cell system of Thiobacillus ferrooxidans. researchgate.net This research explored how the drug, when combined with calcium, magnesium, copper, and zinc, could alter the response of these cells to radiation. researchgate.net The study suggested that the observed radiobiological effects might stem from the influence of these combinations on cellular and nuclear membranes. researchgate.net It is hypothesized that changes in the fluidity of the lipid bilayer and the conformational state of membrane-bound enzymes could be involved. researchgate.net

Trimeprazine has been identified as a potential antiviral agent, particularly against SARS-CoV-2, the virus responsible for COVID-19. In a high-throughput screening of an approved drug library, trimeprazine was among the drugs found to be a specific inhibitor of SARS-CoV-2 entry via a pseudovirus assay. researchgate.net

Subsequent antiviral tests using native SARS-CoV-2 in Vero E6 cells confirmed that trimeprazine significantly inhibited viral replication, leading to a reduction in the viral RNA load in the supernatant. researchgate.net Further studies have shown that trimeprazine can reduce the formation of syncytia (the fusion of infected cells) induced by the SARS-CoV-2 spike protein and its variants in HEK293T/ACE2 and VeroE6/TMPRSS2 cells. medchemexpress.com The antiviral activity of trimeprazine against SARS-CoV-2 has been noted in several studies, classifying it as a histamine receptor antagonist with promising anti-SARS2 activity. researchgate.netfrontiersin.org

Table 3: In Vitro Antiviral Activity of Trimeprazine against SARS-CoV-2

| Cell Line | Assay | Finding |

|---|---|---|

| Vero E6 | Native SARS-CoV-2 infection | Significantly inhibited viral replication and reduced supernatant viral RNA load. researchgate.net |

| HEK293T/ACE2 | Syncytia formation assay | Reduced syncytia formation induced by SARS-CoV-2 spike protein. medchemexpress.com |

Animal Model Research on Pharmacological Effects

Animal studies have further explored the pharmacological effects of trimeprazine observed in vitro. In mouse models, trimeprazine has been shown to promote pancreatic beta cell growth and function. nih.govnih.gov Specifically, the administration of trimeprazine led to an increase in islet mass and beta cell replication, which was dependent on the presence of IRS2. nih.gov These cellular changes resulted in improved glucose tolerance in mice. nih.govnih.gov

Furthermore, in a non-obese diabetic (NOD) mouse model, trimeprazine acted synergistically with anti-CD3 antibodies to reduce the progression of diabetes. nih.govnih.gov It also enhanced the function of transplanted human islets in diabetic mice. nih.govnih.gov In a different context, in vivo studies in mice challenged with a virulent strain of S. typhimurium showed that trimeprazine offered significant protection. nih.gov

Models for Antihistaminic and Antipruritic Activity

Trimeprazine, also known as alimemazine, is a phenothiazine derivative recognized for its antihistaminic properties. medchemexpress.com It functions as a first-generation antihistamine by acting as a competitive antagonist and partial agonist at the histamine H1 receptor. nih.govmedchemexpress.com This mechanism involves competing with free histamine for binding at H1 receptor sites, thereby antagonizing the effects of histamine that lead to allergic symptoms like pruritus (itching) and urticaria (hives). ncats.iogoogle.com

The antipruritic activity of trimeprazine has been evaluated in various contexts. In veterinary medicine, a combination product of trimeprazine and prednisolone (B192156) is licensed for use as an antipruritic and antitussive agent in dogs. ncats.io Clinical studies in humans have also investigated its efficacy. One comparative trial found trimeprazine to be an effective oral antipruritic agent. nih.gov Interestingly, a study comparing it with non-sedative antihistamines like astemizole (B1665302) and terfenadine, and the sedative benzodiazepine (B76468) nitrazepam, suggested that the antipruritic action of trimeprazine may be linked to a central mechanism related to sedation rather than solely its peripheral H1 receptor antagonism. researchgate.net This is supported by the observation that less potent, but more sedative H1 antihistamines like trimeprazine were effective against itch not caused by histamine release, whereas non-sedative antihistamines were not. researchgate.net In vitro studies using radioligand receptor binding assays on CHO cells transfected with the human histamine H1 receptor have been employed to determine the antagonist activity of various antihistamines, including phenothiazine derivatives. google.com

| Study Focus | Model | Key Findings |

| Mechanism of Action | In vitro receptor binding | Competes with histamine for H1 receptor sites. ncats.iogoogle.com Acts as a partial agonist at the H1 receptor. nih.govmedchemexpress.com |

| Antipruritic Effect | Clinical trial | Demonstrated effectiveness as an oral antipruritic drug. nih.gov |

| Mechanism of Antipruritic Action | Comparative clinical study | Antipruritic effect is likely related to its central sedative properties, particularly for non-histamine-mediated itch. researchgate.net |

| Veterinary Use | Licensed product for dogs | Used in combination with prednisolone as an antipruritic. ncats.io |

Studies on Beta-Cell Proliferation and Function in Rodent Models

Recent preclinical research has uncovered a novel role for trimeprazine in promoting pancreatic β-cell growth and function. In a screen for small molecules capable of increasing insulin receptor substrate 2 (IRS2) mRNA in isolated human pancreatic islets, trimeprazine was identified as one of 77 promising compounds. nih.govnih.gov IRS2 is a critical adapter protein in the insulin and IGF-1 signaling pathways that supports β-cell growth, function, and survival. nih.govnih.gov

Subsequent investigations in mouse models have substantiated these findings. Studies showed that trimeprazine promotes the proliferation and survival of β-cells in normal mice. medchemexpress.com The mechanism appears to be dependent on IRS2, as the effects of trimeprazine on increasing nuclear Pdx1, islet mass, β-cell replication, and improving glucose tolerance were absent in Irs2-deficient mice. nih.govnih.gov In vitro experiments on human islets revealed that trimeprazine promoted the phosphorylation of CREB (cAMP response element-binding protein) and increased the concentration of IRS2. nih.gov

Furthermore, trimeprazine demonstrated therapeutic potential in models of diabetes. In non-obese diabetic (NOD) mice, trimeprazine acted synergistically with anti-CD3 antibodies to slow the progression of diabetes. nih.govnih.gov It also improved the function of human islet transplants in streptozotocin-induced diabetic mice. nih.govnih.gov These studies suggest that compounds like trimeprazine, which enhance IRS2 expression in islets, could represent a mechanism-based strategy for preserving β-cell function. nih.gov

| Animal Model | Administration | Key Findings | Reference |

| Normal C57BL/6J Mice | 10 mg/kg, i.p. injection, once daily for 7 days | Promoted proliferation and survival of β-cells. | medchemexpress.com |

| Normal C57BL/6J Mice | i.p. injection, once daily for 3 weeks | Caused an increase in β-cell area. | jci.org |

| Pdx1+/– Mice | 10 mg/kg, i.p. injection, once daily for 3 weeks | Increased HOMA 2%B and normalized glucose tolerance. | medchemexpress.com |

| Irs2–/– Mice | 10 mg/kg, i.p. injection, once daily for 7 days | Had little effect on β-cell defects, indicating the effect is IRS2-dependent. | nih.govmedchemexpress.com |

| NOD Mice | Administered with anti-CD3 antibodies | Synergistically reduced the progression of diabetes. | nih.govnih.gov |

| STZ-induced Diabetic Mice | Administered following human islet transplant | Increased the function of human islet transplants. | nih.govnih.gov |

| Human Islets (In Vitro) | 20 µg/mL for 24 hours | Promoted CREB phosphorylation and increased IRS2 concentration. | nih.govmedchemexpress.com |

Investigations into Thyroid Hormone Regulation in Animal Models

Preclinical studies in animal models have indicated that trimeprazine can influence thyroid function. Research in rats demonstrated that trimeprazine administration led to a decrease in serum levels of thyroid hormones. ncats.io

Investigations into the underlying mechanisms have proposed two potential pathways: a central mechanism and a peripheral one. ncats.io

Central Mechanism: This pathway involves a reduction in the secretion of thyroid-stimulating hormone (TSH) from the pituitary gland. ncats.io

Peripheral Mechanism: This pathway acts directly on the thyroid gland's synthesis of hormones. Two peripheral actions have been studied in vitro: the trapping of molecular iodine and the inhibition of thyroperoxidase (TPO), a key enzyme in thyroid hormone synthesis. ncats.io

In vitro studies on trimeprazine (TMP) and its primary metabolites—trimeprazine sulphoxide (TSO), N-desmethyl trimeprazine (NDT), and 3-hydroxy-trimeprazine (3-OHT)—have provided further insight. Both trimeprazine itself and its metabolite TSO showed a high affinity for binding with iodine in vitro. In contrast, the NDT metabolite did not complex with iodine. The TPO inhibition activity was found to be specific to the 3-OHT metabolite. ncats.io

| Study Type | Compound/Metabolite | Finding | Proposed Mechanism |

| In Vivo (Rats) | Trimeprazine | Decrease in serum thyroid hormone levels. ncats.io | Central (reduced TSH) and/or Peripheral (impaired synthesis). ncats.io |

| In Vitro | Trimeprazine (TMP) | High affinity for iodine. ncats.io | Peripheral (iodine trapping). ncats.io |

| In Vitro | Trimeprazine sulphoxide (TSO) | High affinity for iodine. ncats.io | Peripheral (iodine trapping). ncats.io |

| In Vitro | N-desmethyl trimeprazine (NDT) | Did not complex with iodine. ncats.io | N/A |

| In Vitro | 3-hydroxy-trimeprazine (3-OHT) | Inhibited thyroperoxidase (TPO). ncats.io | Peripheral (TPO inhibition). ncats.io |

Evaluation of Central Nervous System (CNS) Activity in Preclinical Models

Trimeprazine is a phenothiazine with known effects on the central nervous system, primarily manifesting as sedation. ncats.ioncats.io This sedative property is considered an extension of its pharmacological actions. nih.gov In Russia, the drug, under the brand name Teraligen, is utilized for its tranquilizing effects in the treatment of conditions such as neurosis, depression, and anxiety. ncats.ioncats.io

The CNS activity of trimeprazine is central to some of its therapeutic applications. As discussed previously, its antipruritic effect, especially in cases of non-histamine-mediated itch, is thought to be related to its sedative properties rather than solely its antihistaminic action. researchgate.net However, the extent of its penetration into the CNS has been a subject of some debate. One study involving gas chromatography measurements in three children reported that trimeprazine was not detected in the cerebrospinal fluid (CSF), despite being present in venous blood. ncats.io This finding suggests that the compound may be CNS non-penetrant, which appears to contradict its known sedative and tranquilizing effects. ncats.io This discrepancy highlights the need for further research to fully elucidate the pharmacokinetics and CNS penetration of trimeprazine and reconcile these seemingly conflicting observations.

| Activity | Model/Context | Key Findings |

| Sedative/Tranquilizing Effects | Clinical Use (Russia) | Used to treat neurosis, depression, and anxiety. ncats.ioncats.io |

| Sedative Effects | General Pharmacology | Sedation is a primary pharmacological action. nih.gov Contributes to its antipruritic effect. researchgate.net |

| CNS Penetration | Human Study (Children) | Not detected in cerebrospinal fluid via gas chromatography, suggesting it may be CNS non-penetrant. ncats.io |

Antimicrobial Research of Trimeprazine Hydrochloride

In Vitro Antibacterial Activity Against Gram-Positive and Gram-Negative Bacterial Strains

Studies have demonstrated that trimeprazine (B1682546) possesses both antibacterial and bactericidal activity against a wide spectrum of bacteria, encompassing both Gram-positive and Gram-negative strains. Research involving 243 bacterial strains revealed that the minimum inhibitory concentration (MIC) for trimeprazine was typically between 10 and 100 micrograms per milliliter nih.gov.

The susceptibility of various bacterial genera to trimeprazine has been documented. For instance, most strains of Bacillus spp. and Salmonella spp. were inhibited by concentrations of less than 100 micrograms/ml nih.gov. Furthermore, trimeprazine was found to inhibit strains of Shigella spp., Vibrio cholerae, and Vibrio parahaemolyticus at concentrations ranging from 10 to 100 micrograms/ml. Moderate sensitivity to trimeprazine was observed in strains of Klebsiella, Proteus, Pseudomonas, and Citrobacter nih.gov.

The following table summarizes the in vitro antibacterial activity of trimeprazine against various bacterial strains.

| Bacterial Genus | Gram Stain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Bacillus spp. | Positive | < 100 |

| Staphylococcus spp. | Positive | 10 - 100 |

| Salmonella spp. | Negative | < 100 |

| Shigella spp. | Negative | 10 - 100 |

| Vibrio cholerae | Negative | 10 - 100 |

| Vibrio parahaemolyticus | Negative | 10 - 100 |

| Klebsiella spp. | Negative | Moderately Sensitive |

| Proteus spp. | Negative | Moderately Sensitive |

| Pseudomonas spp. | Negative | Moderately Sensitive |

| Citrobacter spp. | Negative | Moderately Sensitive |

This data is compiled from a study by Dastidar SG, et al. (1997).

Investigations into Synergistic Antimicrobial Combinations (e.g., with Trimethoprim)

A significant aspect of the antimicrobial research on trimeprazine involves its synergistic activity with other antimicrobial agents. Notably, trimeprazine has been found to act synergistically with trimethoprim (B1683648) mdpi.com. This synergistic relationship is of particular interest as it can enhance the efficacy of existing antibiotics and potentially lower the required therapeutic doses, which may help in mitigating the development of antibiotic resistance.

The potentiation of antibiotics by phenothiazine (B1677639) derivatives like trimeprazine is a crucial area of study in the ongoing effort to combat drug-resistant bacteria nih.govbrieflands.com. By combining trimeprazine with conventional antibiotics, it may be possible to restore the susceptibility of bacterial strains that have developed resistance brieflands.com.

Elucidation of Mechanisms of Antimicrobial Action

The antimicrobial mechanism of trimeprazine, as with other phenothiazines, is multifaceted and not yet fully elucidated. However, research points to several key areas of action. One of the prominent mechanisms by which phenothiazines exhibit antimicrobial effects is through the inhibition of bacterial efflux pumps nih.govbrieflands.comiiarjournals.org. Efflux pumps are proteins in bacterial cell membranes that actively transport antibiotics and other toxic substances out of the cell, thereby conferring resistance. By inhibiting these pumps, phenothiazines like trimeprazine can increase the intracellular concentration of antibiotics, effectively reversing resistance iiarjournals.org.

Furthermore, it has been suggested that the antimicrobial action of phenothiazines may involve the inhibition of calcium binding to calcium-dependent enzymes within the bacterial cell mdpi.com. Another potential mechanism is the interaction with penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis. Sub-inhibitory concentrations of phenothiazines have been observed to cause filamentation in Gram-negative bacteria, a phenomenon that can be associated with effects on PBPs iiarjournals.org.

While trimeprazine is known to act as a histamine (B1213489) H1 receptor antagonist in humans, its antimicrobial effects are distinct from this action and are attributed to these more direct interactions with bacterial cellular machinery gpatindia.compatsnap.comdrugbank.com.

Animal Models for Assessing Antimicrobial Efficacy

The in vitro antimicrobial activity of trimeprazine has been further investigated in in vivo animal models to assess its protective efficacy. In one notable study, trimeprazine demonstrated significant protection in Swiss mice that were challenged with a virulent strain of Salmonella typhimurium 74 nih.gov.

In this model, mice were challenged with 50 times the lethal dose 50 (LD50) of the bacteria. The administration of trimeprazine at concentrations of 0.75 and 0.4 micrograms per gram of body weight provided a statistically significant level of protection (p < 0.001) nih.gov. These findings from animal models are crucial in validating the potential therapeutic application of trimeprazine as an antimicrobial agent and provide a basis for further preclinical and clinical research.

The following table details the findings from the described animal model study.

| Animal Model | Pathogen | Trimeprazine Concentration (µg/g body weight) | Outcome | Statistical Significance |

| Swiss Mice | Salmonella typhimurium 74 | 0.75 | Significant Protection | p < 0.001 |

| Swiss Mice | Salmonella typhimurium 74 | 0.4 | Significant Protection | p < 0.001 |

This data is based on a study by Dastidar SG, et al. (1997).

Comparative Pharmacology and Structure Activity Relationships of Trimeprazine Hydrochloride

Comparative Studies with Other Phenothiazine (B1677639) Derivatives

The pharmacological effects of trimeprazine (B1682546) are best understood in comparison to other phenothiazines, which can be broadly categorized by their primary clinical use, such as antipsychotics (e.g., chlorpromazine) and other antihistamines (e.g., promethazine).

Antiemetic and Sedative Effects: Phenothiazines are known for their antiemetic and sedative activities, which are mediated through the blockade of dopamine (B1211576) (D2), histamine (B1213489) (H1), and muscarinic acetylcholine (B1216132) receptors. drugs.comtg.org.au Studies comparing the anti-emetic potency of various phenothiazine derivatives against apomorphine-induced emesis in dogs have provided a quantitative basis for comparison. While trimeprazine itself was not included in some key comparative studies, the principles derived from them are applicable. For instance, the anti-emetic activity of phenothiazines is strongly correlated with their chemical structure. nih.gov Prochlorperazine, for example, is a more selective D2 antagonist, which results in potent antiemetic effects but a higher risk of extrapyramidal side effects, whereas it exhibits less sedation compared to more strongly antihistaminic phenothiazines. emcrit.org

Trimeprazine's sedative properties are significant and have been compared to other premedicants in pediatric populations. One study found that oral trimeprazine was a satisfactory premedicant, with a sedative effect that lasted into the postoperative period. researchgate.net Comparatively, low-potency antipsychotics like chlorpromazine (B137089) are also highly sedating due to their strong H1 receptor antagonism, a property shared with trimeprazine. pacific.edu In contrast, high-potency antipsychotics like fluphenazine (B1673473) are less sedating. pacific.edu Promethazine (B1679618), another phenothiazine antihistamine, also possesses strong sedative and antiemetic properties. pharmakb.com

The table below summarizes the primary pharmacological actions of trimeprazine in comparison to representative phenothiazine derivatives.

| Compound | Primary Class | Primary Receptor Targets | Notable Pharmacological Effects |

|---|---|---|---|

| Trimeprazine | Antihistamine | H1, Muscarinic | Strong antihistaminic, antipruritic, sedative, and antiemetic. nih.gov |

| Chlorpromazine | Antipsychotic (Low-Potency) | D2, H1, α1, Muscarinic | Antipsychotic, strong sedative, moderate antiemetic. wikipedia.orgmedchemexpress.com |

| Promethazine | Antihistamine | H1, D2, Muscarinic | Strong antihistaminic, sedative, and antiemetic. pharmakb.comgenome.jp |

| Fluphenazine | Antipsychotic (High-Potency) | D2 | Potent antipsychotic, low sedative and anticholinergic effects. pacific.edu |

Comparative Antihistaminic Potency and Receptor Selectivity Analysis

The primary therapeutic value of trimeprazine lies in its activity as a histamine H1 receptor antagonist. guidetopharmacology.org This differentiates it from antipsychotic phenothiazines, which have a higher affinity for dopamine D2 receptors. wikipedia.org The selectivity of phenothiazines for H1 versus D2 receptors is a key determinant of their clinical profile.

Trimeprazine's affinity for the H1 receptor is potent, leading to its effectiveness in treating pruritus and other allergic conditions. nih.gov Its structure, particularly the side chain at the N10 position, confers this high H1 receptor antagonism. While a comprehensive study directly comparing the Ki values (inhibition constants) of a wide range of phenothiazines at multiple receptors is not available, data from various sources allow for a comparative analysis. A lower Ki value indicates a higher binding affinity.

For example, promethazine demonstrates a very high affinity for the human H1 receptor, with reported Ki values as low as 0.24 to 0.33 nM. drugbank.com Chlorpromazine, while primarily a D2 antagonist, also has a significant affinity for the H1 receptor, with a reported Ki of 3 nM, which contributes to its sedative effects. researchgate.netmedchemexpress.com Trimeprazine is also known to be a potent H1 antagonist, and while specific Ki values are not as consistently reported in comparative databases, its clinical efficacy as an antipruritic agent underscores its potent activity at this receptor. nih.gov

Furthermore, many first-generation antihistamines, including phenothiazines, exhibit considerable affinity for muscarinic cholinergic receptors, which accounts for their anticholinergic effects. A study evaluating the antimuscarinic effects of various H1-receptor antagonists found that alimemazine (trimeprazine) and promethazine had high affinity for muscarinic receptors, with Ki values in the range of 5.0-38 nM. nih.gov This is in contrast to other H1 antagonists like mepyramine, which showed low affinity. nih.gov

The table below presents a comparative overview of the receptor binding affinities for trimeprazine and other key phenothiazines.

| Compound | Histamine H1 Receptor (Ki, nM) | Dopamine D2 Receptor (Ki, nM) | Muscarinic M1 Receptor (Ki, nM) |

|---|---|---|---|

| Trimeprazine (Alimemazine) | High Affinity (Potent Antagonist) nih.gov | Lower Affinity than D2 Antagonists | 5.0 - 38 nih.gov |

| Chlorpromazine | 3.0 researchgate.net | ~1-10 | ~10-30 |

| Promethazine | 0.24 - 0.33 drugbank.com | ~100-200 | ~20-40 nih.gov |

Structure-Activity Relationship (SAR) Studies for Specific Pharmacological Effects

The divergence in pharmacological activity among phenothiazine derivatives is a classic example of structure-activity relationships (SAR). Minor modifications to the phenothiazine nucleus or the N-10 side chain can dramatically shift the compound's primary mechanism of action from antipsychotic to antihistaminic.

The N-10 Aliphatic Side Chain: The structure of the side chain attached to the nitrogen atom of the phenothiazine ring is the most critical determinant of its pharmacological profile.

Chain Length: A three-carbon (propyl) chain between the ring nitrogen and the terminal amino group is optimal for neuroleptic (antipsychotic) activity, as seen in chlorpromazine. wikipedia.org Shortening this chain to two carbons (ethyl), as in promethazine, or introducing branching, as in trimeprazine, drastically reduces D2 receptor antagonism and significantly enhances H1 receptor antagonism and anticholinergic activities.

Chain Branching: Trimeprazine possesses a propyl chain with a methyl group at the beta-position (a branched chain). This branching is a key feature for potent antihistaminic activity. The structure is specifically 10-(3-dimethylamino-2-methylpropyl)phenothiazine. slideshare.net This branching pattern distinguishes it from antipsychotic derivatives and enhances its antihistaminic properties. Unbranching the chain would shift the activity profile towards that of an antipsychotic.

The Terminal Amino Group: For both antipsychotic and antihistaminic activity, a terminal tertiary amine is generally required for maximum potency. wikipedia.org Modification of the N-alkyl substituents can modulate activity.

Substitution on the Phenothiazine Ring:

For antipsychotic phenothiazines, substitution at the C-2 position with an electron-withdrawing group (like chlorine in chlorpromazine or trifluoromethyl in fluphenazine) is crucial for potent D2 receptor blockade. wikipedia.org

For antihistaminic phenothiazines like trimeprazine and promethazine, the phenothiazine ring is typically unsubstituted at the C-2 position. This lack of an electron-withdrawing group at C-2, combined with the specific side-chain structure, directs the molecule's affinity towards H1 receptors over D2 receptors.

| Structural Feature | Optimal for Antipsychotic Activity (e.g., Chlorpromazine) | Optimal for Antihistaminic Activity (e.g., Trimeprazine) |

|---|---|---|

| N-10 Side Chain Length | 3-carbon linear chain | 2- or 3-carbon branched chain |

| N-10 Side Chain Branching | Linear (unbranched) | Branched (e.g., methyl group at β-position) |

| C-2 Ring Substitution | Electron-withdrawing group (e.g., -Cl, -CF3) | Unsubstituted (e.g., -H) |

| Terminal Amino Group | Tertiary amine | Tertiary amine |

Rational Design and Development of Trimeprazine Analogs for Enhanced Activity

The well-defined SAR of phenothiazines provides a strong foundation for the rational design of new analogs with enhanced potency, selectivity, or improved pharmacokinetic profiles. The development of analogs based on the trimeprazine scaffold would aim to optimize its antihistaminic properties while potentially modulating its sedative and anticholinergic effects.

Strategies for Analog Design:

Modifying Side-Chain Stereochemistry: Trimeprazine is a chiral molecule. The synthesis and testing of individual enantiomers could lead to the identification of an isomer with higher affinity for the H1 receptor or reduced affinity for receptors associated with side effects (e.g., muscarinic receptors).

Bioisosteric Replacement: The core phenothiazine ring system can be modified. Replacing the sulfur atom with an isosteric group, such as a vinyl group (as in dibenzocycloheptenes like cyproheptadine) or a saturated ethyl bridge, can alter the three-dimensional shape and electronic properties of the molecule, leading to changes in receptor affinity and selectivity.

Molecular Hybridization: This strategy involves coupling the phenothiazine pharmacophore with another biologically active moiety to create a single hybrid molecule. drugbank.com For instance, combining the trimeprazine scaffold with a fragment known to have anti-inflammatory properties could yield a dual-action compound for complex allergic conditions. Research has explored creating hybrids of phenothiazine carboxylic acids with a 6-amino-pyrimidine-2,4(1H,3H)-dione moiety to develop novel H1 antagonists with additional anti-inflammatory potential.

Computational Modeling: Modern drug design heavily relies on computational methods. Techniques like 3D-QSAR (Quantitative Structure-Activity Relationship) and molecular docking can be used to model the interaction of trimeprazine and its potential analogs with the H1 receptor. drugs.com These models can predict which structural modifications would enhance binding affinity and guide the synthesis of the most promising candidates, thereby streamlining the drug discovery process.

The goal of these rational design approaches is to develop new chemical entities that retain the high antihistaminic efficacy of trimeprazine while offering advantages such as increased selectivity for the H1 receptor, reduced central nervous system penetration to minimize sedation, or a modified pharmacokinetic profile.

Advanced Research Methodologies and Techniques in Trimeprazine Hydrochloride Studies

Development and Validation of Bioanalytical Methods for Preclinical Quantification (e.g., LC-MS/MS)

The accurate quantification of Trimeprazine (B1682546) hydrochloride in biological matrices is fundamental for preclinical studies. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a preferred technique due to its high sensitivity, specificity, and versatility in analyzing small molecules within complex biological fluids like plasma, serum, and urine. jneonatalsurg.com

The development of a robust LC-MS/MS method involves several critical stages. Initially, sample preparation is optimized to extract Trimeprazine hydrochloride from the biological matrix and remove potential interferences. Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction. jchps.com This is followed by the refinement of chromatographic conditions to ensure efficient separation of the analyte from other components. Finally, the mass spectrometry parameters are fine-tuned to achieve optimal detection and quantification. jneonatalsurg.comrfppl.co.in

Validation of the bioanalytical method is performed in accordance with international regulatory guidelines to ensure its reliability and reproducibility. jneonatalsurg.com This process involves the assessment of several key parameters, as detailed in the table below.

| Validation Parameter | Description | Acceptance Criteria (Typical) |

| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interference at the retention time of the analyte. |

| Accuracy | The closeness of the measured value to the true value. | Within ±15% of the nominal concentration (±20% at the LLOQ). rjpn.org |

| Precision | The degree of scatter between a series of measurements. | Coefficient of variation (CV) should not exceed 15% (20% at the LLOQ). |

| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99. |

| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10, with accuracy and precision within specified limits. rfppl.co.in |

| Recovery | The efficiency of the extraction procedure. | Consistent and reproducible across the concentration range. |

| Stability | The chemical stability of the analyte in the biological matrix under different storage and processing conditions. | Analyte concentration should remain within ±15% of the initial concentration. |

The successful development and validation of LC-MS/MS methods are crucial for generating high-quality data in pharmacokinetic studies of this compound. jchps.com

Application of In Vitro and In Vivo Imaging Techniques

In vitro and in vivo imaging techniques offer powerful tools to visualize and quantify the distribution and target engagement of this compound at the cellular and whole-body level. These non-invasive methods can provide valuable insights into the drug's mechanism of action and its effects on biological systems over time. nih.govfrontiersin.org

In vivo imaging modalities such as Magnetic Resonance Imaging (MRI) and scintigraphy can be employed to monitor the biodistribution of this compound. mdpi.comresearchgate.net For instance, by labeling the compound with a suitable radioisotope, its transit and accumulation in different organs and tissues can be tracked, providing a deeper understanding of its pharmacokinetic profile. mdpi.com Longitudinal imaging studies allow for intra-subject comparisons, which can enhance statistical power and reduce the number of animals required in preclinical research. nih.gov

At the cellular level, advanced microscopy techniques can be utilized in in vitro models to investigate the subcellular localization of this compound and its interaction with specific cellular components. These imaging approaches are instrumental in elucidating the molecular mechanisms underlying the pharmacological effects of the compound.

Computational Modeling and Molecular Docking Studies for Receptor Interactions

Computational modeling and molecular docking are invaluable tools for investigating the interactions between this compound and its target receptors at a molecular level. unipa.it These in silico methods provide insights into the binding affinity and mode of interaction, which can guide the design of more potent and selective drug candidates. unar.ac.id

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. bond.edu.au This technique can be used to study the binding of this compound to its primary targets, such as histamine (B1213489) H1 receptors. By analyzing the docking poses and scoring functions, researchers can identify the key amino acid residues involved in the interaction and the types of intermolecular forces that stabilize the complex. nih.gov

Following molecular docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-receptor complex over time. researchgate.net MD simulations provide a more realistic representation of the biological system by accounting for the flexibility of both the protein and the ligand. researchgate.net These simulations can confirm the stability of the docked pose and provide further details on the conformational changes that occur upon ligand binding. researchgate.net

Integration of Omics Approaches in this compound Research

Omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, offer a holistic view of the biological effects of this compound. nih.govgriffith.edu.au By integrating these approaches, researchers can move beyond a single target and explore the broader impact of the compound on cellular pathways and networks. nih.gov

Transcriptomics, for example, can be used to analyze changes in gene expression in response to this compound treatment. This can help identify downstream signaling pathways affected by the drug and reveal potential off-target effects. Proteomics can then be used to study the corresponding changes in protein expression and post-translational modifications, providing a more direct link to cellular function. nih.gov

Metabolomics, the study of small molecule metabolites, can provide a snapshot of the metabolic state of a cell or organism following drug administration. By identifying alterations in metabolic pathways, researchers can gain insights into the drug's mechanism of action and potential biomarkers of its efficacy or toxicity. The integration of these omics datasets can lead to a more comprehensive understanding of the pharmacological profile of this compound and facilitate the discovery of novel therapeutic applications. taylorfrancis.com

Q & A

Q. How can solubility profiles of Trimeprazine hydrochloride and its salts be determined for experimental formulation design?

Solubility testing should involve systematic evaluation in solvents like water, chloroform, alcohol, ether, and benzene using gravimetric or spectrophotometric methods. For example, Trimeprazine tartrate is freely soluble in water (up to 1800 mg/mL at 20°C) and chloroform but very slightly soluble in ether . Methodologically, prepare saturated solutions in each solvent, filter undissolved material, and quantify dissolved compound via UV-Vis spectroscopy or HPLC. Temperature-controlled shaking incubators ensure equilibrium. Note that conflicting solubility data (e.g., water solubility discrepancies) may arise from differences in crystalline forms or pH; validate with orthogonal techniques like NMR or mass balance analysis .

Q. What validated analytical methods are recommended for quantifying this compound in pharmaceutical formulations?

The USP monograph for Trimeprazine Tartrate Tablets outlines a content uniformity procedure: dissolve a tablet in 0.1 N HCl, dilute to 5 µg/mL, and measure absorbance at 254 nm . For advanced quantification, use HPLC with a C18 column, mobile phase of acetonitrile:phosphate buffer (pH 3.0), and UV detection at 254 nm. Calibrate against USP Reference Standards (purity 98–101%) . Method validation should include linearity (1–50 µg/mL), precision (RSD <2%), and recovery (95–105%) per ICH guidelines.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for Trimeprazine salts?

Discrepancies (e.g., water solubility in USP monographs vs. independent studies) may stem from polymorphic variations or impurities. Address this by:

- Conducting X-ray diffraction (XRD) to identify crystalline forms.

- Performing thermogravimetric analysis (TGA) to assess hydration states.

- Validating solubility via isothermal shake-flask methods under controlled pH and temperature . Publish raw data with detailed experimental conditions (e.g., agitation speed, equilibration time) to enhance reproducibility.

Q. What in vitro and in vivo models are appropriate for evaluating Trimeprazine’s H1-antagonist activity?

- In vitro : Use histamine-induced contraction assays in guinea pig ileum or H1 receptor-transfected HEK293 cells. Measure IC50 via competitive binding with [³H]-pyrilamine .

- In vivo : Employ murine models of allergic dermatitis. Administer Trimeprazine (1–5 mg/kg, IP) and assess pruritus suppression via scratching behavior analysis. Compare efficacy to positive controls (e.g., promethazine) . Advanced studies may combine microdialysis to measure histamine levels in dermal interstitial fluid.

Q. How can computational approaches facilitate repurposing Trimeprazine for antiviral applications?

High-throughput screening (HTS) of drug libraries against SARS-CoV-2 viral entry proteins (e.g., spike-ACE2 interaction) can identify candidates like Trimeprazine. Use molecular docking (AutoDock Vina) to simulate binding to viral proteases or host receptors. Validate hits in pseudovirus entry assays (e.g., luciferase-based) and live-virus neutralization tests (EC50 determination) . Pair with transcriptomic analysis to identify downstream immune-modulatory pathways (e.g., IL-6 suppression).

Q. What strategies mitigate off-target effects of Trimeprazine in CNS-related studies?

Trimeprazine’s phenothiazine structure may interact with dopamine or serotonin receptors. To isolate H1-antagonist effects:

- Use selective receptor antagonists (e.g., haloperidol for D2) in combination studies.

- Employ CRISPR-edited cell lines lacking non-target receptors.

- Analyze plasma protein binding via equilibrium dialysis to assess free drug concentration .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.